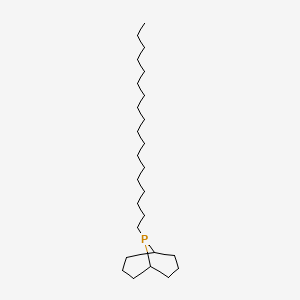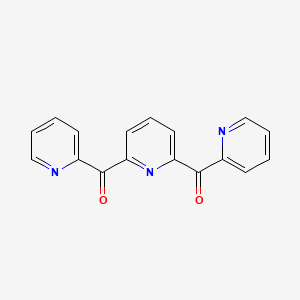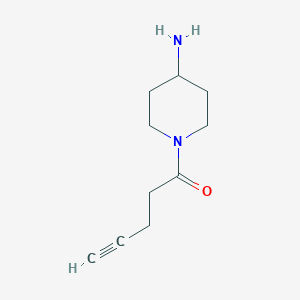
1-Pyridazin-4-ylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pyridazin-4-ylcyclopropanecarboxylic acid is a chemical compound with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . This compound features a pyridazine ring attached to a cyclopropane carboxylic acid moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
The synthesis of 1-Pyridazin-4-ylcyclopropanecarboxylic acid can be achieved through several routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, cyclopropanecarboxylic acid can be prepared by the hydrolysis of cyclopropyl cyanide . This process involves heating the cyanide with sodium hydroxide, followed by acidification and extraction. The resulting cyclopropanecarboxylic acid can then be coupled with a pyridazine derivative to form the target compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently.
Analyse Des Réactions Chimiques
1-Pyridazin-4-ylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms, depending on the reagents used.
Substitution: The pyridazine ring can undergo substitution reactions, where functional groups are introduced at specific positions on the ring. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced compounds.
Applications De Recherche Scientifique
1-Pyridazin-4-ylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is used in studies involving enzyme inhibition and receptor binding, due to its unique structure and functional groups.
Medicine: Research into potential therapeutic applications includes its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: It finds applications in the production of agrochemicals and other industrial chemicals, where its reactivity and stability are advantageous.
Mécanisme D'action
The mechanism of action of 1-Pyridazin-4-ylcyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring’s unique physicochemical properties, including weak basicity and high dipole moment, facilitate binding to these targets . This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-Pyridazin-4-ylcyclopropanecarboxylic acid can be compared to other pyridazine derivatives, such as pyridazinone and pyridazine-3-carboxamide These compounds share the pyridazine ring but differ in their functional groups and overall structure
Similar compounds include:
- Pyridazinone
- Pyridazine-3-carboxamide
- Pyridazine derivatives with various substituents
These compounds exhibit different pharmacological and chemical properties, making them useful in diverse research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1-pyridazin-4-ylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8(2-3-8)6-1-4-9-10-5-6/h1,4-5H,2-3H2,(H,11,12) |
Clé InChI |
XKJRYAWQCAMHOH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CN=NC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-methyl-1-[(oxan-4-yl)methyl]piperazine](/img/structure/B12066172.png)


![Phosphonothioic acid, ethyl-, O-[2-(3-chloro-4-methylphenyl)-6-phenyl-4-pyrimidinyl] O-ethyl ester](/img/structure/B12066186.png)

![N-{1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}acetamide](/img/structure/B12066196.png)








